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Executive Summary
Ebopiprant (hydrochloride), also known as OBE022, is a first-in-class, orally active, and

selective prostaglandin F2α (PGF2α) receptor antagonist that has been investigated for the

treatment of preterm labor. By targeting the PGF2α receptor, ebopiprant aims to reduce uterine

contractions, inflammation, and cervical changes associated with preterm labor, without the

significant fetal side effects observed with non-specific prostaglandin synthesis inhibitors like

NSAIDs. This technical guide provides a comprehensive overview of the discovery, mechanism

of action, and the preclinical and clinical development history of ebopiprant hydrochloride.

Introduction: The Unmet Need in Preterm Labor
Preterm birth is a major global health challenge and a leading cause of neonatal morbidity and

mortality. The therapeutic options to manage spontaneous preterm labor are limited, and

existing treatments are often associated with significant maternal and fetal side effects.

Prostaglandin F2α (PGF2α) is a key mediator of uterine contractions and cervical ripening

during labor.[1][2] While non-steroidal anti-inflammatory drugs (NSAIDs) can inhibit

prostaglandin synthesis and delay preterm labor, their use is restricted due to risks of fetal

complications, including premature closure of the ductus arteriosus and renal dysfunction.[3][4]

This created a clear need for a more targeted therapeutic approach, leading to the

development of selective PGF2α receptor antagonists like ebopiprant.
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Discovery and Licensing
Ebopiprant was originally developed by Merck KGaA. In 2015, the development and

commercial rights for ebopiprant (then known as OBE022) were licensed to ObsEva SA, a

Swiss biopharmaceutical company focused on women's health.[4][5] ObsEva advanced the

compound through preclinical and into clinical development for the treatment of preterm labor.

[3][6] Subsequently, in July 2021, Organon, a global women's health company, acquired the

global development, manufacturing, and commercial rights to ebopiprant from ObsEva.

Mechanism of Action
Ebopiprant is a prodrug that is readily absorbed and rapidly converted to its active metabolite,

OBE002.[4] OBE002 is a potent and selective antagonist of the PGF2α receptor, also known as

the FP receptor.[3][7]

dot graph TD { rankdir="LR"; node[shape=box, style=filled, fillcolor="#F1F3F4",

fontcolor="#202124", fontname="Arial"]; edge[fontname="Arial", color="#5F6368"];

PGF2a [label="Prostaglandin F2α (PGF2α)"]; FP_Receptor [label="FP Receptor\n(PGF2α

Receptor)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ebopiprant [label="Ebopiprant

(OBE002)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PLC

[label="Phospholipase C (PLC) Activation"]; IP3_DAG [label="IP3 and DAG Production"];

Ca_Release [label="Intracellular Ca²⁺ Release"]; Myometrial_Contraction [label="Myometrial

Contraction", fillcolor="#34A853", fontcolor="#FFFFFF"];

PGF2a --> FP_Receptor [label="Binds to"]; FP_Receptor --> PLC; PLC --> IP3_DAG;

IP3_DAG --> Ca_Release; Ca_Release --> Myometrial_Contraction; Ebopiprant --x

FP_Receptor [label="Blocks", style=dashed, color="#EA4335"];

} Caption: Signaling pathway of PGF2α-induced myometrial contraction and its inhibition by

ebopiprant.

The binding of PGF2α to its G-protein coupled receptor on myometrial cells activates

phospholipase C, leading to the production of inositol trisphosphate (IP3) and diacylglycerol

(DAG). IP3 triggers the release of calcium from the sarcoplasmic reticulum, increasing

intracellular calcium levels and ultimately causing myometrial contraction. By competitively
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blocking the FP receptor, ebopiprant prevents these downstream signaling events, thereby

reducing the frequency and force of uterine contractions.[3][7]

Preclinical Development
A series of preclinical studies were conducted to evaluate the pharmacology, pharmacokinetics,

and safety of ebopiprant and its active metabolite, OBE002.

In Vitro Studies
Receptor Binding Affinity: Competitive radioligand binding assays were performed to

determine the binding affinity of OBE002 for the human and rat PGF2α (FP) receptors.

Compound Receptor Ki (nM)

OBE002 Human FP Receptor 1

Rat FP Receptor 26

Functional Assays: The inhibitory effect of OBE002 on uterine contractions was assessed in

vitro using human myometrial tissue strips in an organ bath setup. These studies

demonstrated that OBE002 effectively inhibited spontaneous, oxytocin-induced, and PGF2α-

induced human myometrial contractions.[3][7] Furthermore, synergistic effects were

observed when OBE002 was combined with other tocolytic agents such as atosiban and

nifedipine.[3][7]

In Vivo Studies
Pharmacodynamic and Efficacy Models: In vivo studies in pregnant rats demonstrated that

oral administration of ebopiprant (OBE022) significantly reduced spontaneous and induced

uterine contractions.[3][4][6] In a preterm labor model in mice, ebopiprant was shown to

delay parturition.[3][7]

Pharmacokinetics: The pharmacokinetic profiles of ebopiprant and its active metabolite were

characterized in rats and mice. Following oral administration, ebopiprant is rapidly absorbed

and converted to OBE002.
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Safety Pharmacology: A key focus of the preclinical safety evaluation was the assessment of

potential fetal side effects commonly associated with non-specific prostaglandin inhibitors. In

animal models, ebopiprant did not cause premature closure of the ductus arteriosus or

impair fetal renal function, highlighting its selective mechanism of action.[3][7]

Clinical Development
The clinical development of ebopiprant has primarily focused on its use for the treatment of

spontaneous preterm labor.

Phase 1 Studies
A first-in-human Phase 1 study was conducted in 70 healthy post-menopausal female

volunteers to evaluate the safety, tolerability, and pharmacokinetics of single and multiple

ascending oral doses of ebopiprant.[3][6] The study found that ebopiprant was well-tolerated.[4]

Following oral administration, ebopiprant was readily absorbed and converted to its active

metabolite, OBE002, with a median half-life of 7 to 15 hours, supporting once or twice daily

dosing.[4]

Phase 2a "PROLONG" Trial (NCT03369262)
The PROLONG study was a Phase 2a, randomized, double-blind, placebo-controlled, proof-of-

concept trial designed to assess the efficacy and safety of ebopiprant as an add-on therapy to

atosiban for the treatment of spontaneous preterm labor.[8][9][10][11]

Study Design: A total of 113 pregnant women between 24 and 34 weeks of gestation with

spontaneous preterm labor were randomized to receive either ebopiprant or a placebo, in

addition to the standard-of-care treatment with atosiban (an oxytocin receptor antagonist).[1]

[8] The treatment duration was 7 days.[1][8]

dot graph TD { rankdir="LR"; node[shape=box, style=filled, fillcolor="#F1F3F4",

fontcolor="#202124", fontname="Arial"]; edge[fontname="Arial", color="#5F6368"];

Screening [label="Screening of Pregnant Women\n(24-34 weeks gestation,\nspontaneous

preterm labor)"]; Randomization [label="Randomization (n=113)", shape=diamond, style=filled,

fillcolor="#FBBC05", fontcolor="#202124"]; GroupA [label="Ebopiprant + Atosiban"]; GroupB

[label="Placebo + Atosiban"]; Dosing [label="7-Day Treatment Period\nEbopiprant: 1000mg
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loading dose,\nthen 500mg twice daily"]; FollowUp [label="Follow-up and\nEfficacy/Safety

Assessment"];

Screening --> Randomization; Randomization --> GroupA; Randomization --> GroupB; GroupA

--> Dosing; GroupB --> Dosing; Dosing --> FollowUp; } Caption: Workflow of the Phase 2a

PROLONG clinical trial.

Efficacy Results: The primary endpoint was the proportion of women who did not deliver

within 48 hours of starting treatment.

Outcome
Ebopiprant +
Atosiban (n=56)

Placebo + Atosiban
(n=55)

Odds Ratio (90%
CI)

Delivery within 48

hours (Overall)
12.5% (7/56) 21.8% (12/55) 0.52 (0.22, 1.23)

Delivery within 48

hours (Singleton

Pregnancies)

12.5% (5/40) 26.8% (11/41) 0.39 (0.15, 1.04)

The results showed a trend towards a reduction in the rate of delivery within 48 hours in the

ebopiprant group, particularly in women with singleton pregnancies.[1][5][8]

Safety and Tolerability: The incidence of maternal, fetal, and neonatal adverse events was

comparable between the ebopiprant and placebo groups, indicating that ebopiprant was

well-tolerated in this patient population.[1][5][8][9] In an earlier part of the study, there was

one reported non-serious adverse event of fatigue considered possibly related to the study

drug.

Experimental Protocols
In Vitro Human Myometrial Contraction Assay (Organ
Bath)

Tissue Preparation: Myometrial biopsies are obtained from consenting patients undergoing

Cesarean section. The tissue is dissected into small strips (e.g., 2x2x10 mm) and mounted in

an organ bath chamber.[5][12][13]
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Experimental Setup: The tissue strips are suspended between a fixed hook and an isometric

force transducer in an organ bath containing a physiological salt solution (e.g., Krebs-

Henseleit solution) maintained at 37°C and continuously aerated with 95% O2 and 5% CO2.

[12][13]

Contraction Measurement: The tissue is allowed to equilibrate and develop spontaneous

contractions. The force of these contractions is recorded by the transducer. To study induced

contractions, a uterotonic agent such as PGF2α or oxytocin is added to the bath.

Drug Incubation: To assess the inhibitory effect of a compound like OBE002, it is added to

the organ bath at various concentrations, and the change in the frequency and amplitude of

myometrial contractions is measured. IC50 values can then be calculated from the

concentration-response curves.[5]

Radioligand Binding Assay
Membrane Preparation: Cell membranes expressing the PGF2α (FP) receptor are prepared

from a suitable cell line or tissue source.[8]

Assay Principle: A radiolabeled ligand for the FP receptor (e.g., [3H]-PGF2α) is incubated

with the membrane preparation in the presence of varying concentrations of the unlabeled

test compound (e.g., OBE002).

Separation and Detection: The reaction is allowed to reach equilibrium, after which the

receptor-bound radioligand is separated from the unbound radioligand, typically by rapid

filtration. The amount of radioactivity on the filter is then quantified using a scintillation

counter.[8]

Data Analysis: The data is used to generate a competition binding curve, from which the

IC50 value of the test compound is determined. The Ki (inhibitory constant) can then be

calculated using the Cheng-Prusoff equation.

Conclusion
Ebopiprant hydrochloride represents a targeted approach to the management of preterm

labor by selectively antagonizing the PGF2α receptor. Preclinical studies have demonstrated its

efficacy in reducing uterine contractions without the adverse fetal effects associated with non-
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specific prostaglandin inhibitors. The Phase 2a PROLONG trial provided initial evidence of its

potential clinical benefit and a favorable safety profile. The development of ebopiprant

highlights the progress in understanding the molecular mechanisms of parturition and the

potential for developing safer and more effective tocolytic agents. Further clinical investigation

is warranted to fully establish the role of ebopiprant in the prevention of preterm birth.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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